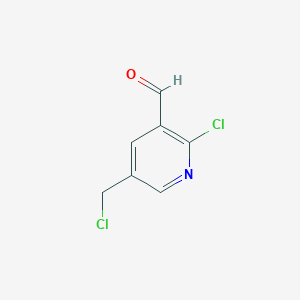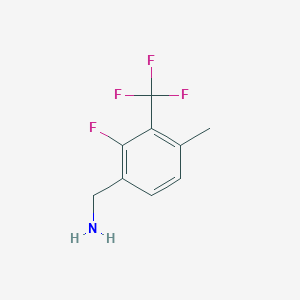
2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine
Descripción general
Descripción
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C9H9F4N . It is also known by other names such as "Benzenemethanamine, 2-fluoro-4-methyl-3-(trifluoromethyl)-" .
Synthesis Analysis
A synthetic method of 2-fluoro-3-methyl-4-(trifluoromethyl)benzylamine hydrochloride has been reported in a patent . The method involves taking a compound A and a compound E as initial raw materials to form a compound B, which is then reacted to form a compound C. The compound C is then used to prepare 2-fluoro-3-methyl-4-(trifluoromethyl)benzylamine hydrochloride .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine” can be represented by the SMILES stringNCc1ccc(F)c(c1)C(F)(F)F . The InChI key for this compound is HZDVQEUISWBXPV-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Versatile Catalysis in Organic Synthesis
- Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, including 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, has been reported. This method is significant in medicinal chemistry and synthesis due to its broad applicability in converting triflamide into a wide range of functional groups (Wang, Mei, & Yu, 2009).
Synthesis and Structure-Activity Relationship
- A study focused on the synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. These complexes, including derivatives of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, showed impressive anticancer activities. This research contributes to understanding the mechanism of drug efficacy and the interaction of these compounds with DNA (Ameta, Singh, & Kale, 2013).
Material Science Applications
- Soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and dianhydrides, using compounds related to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, have been synthesized. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable in material science applications (Xie et al., 2001).
Fluorination Techniques
- The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, a process relevant to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, has been achieved using an electrophilic CF3 reagent. This protocol is crucial in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).
Reactivity in Chemical Transformations
- The reactivity of (poly)fluorobenzamides in palladium-catalyzed direct arylations was studied, highlighting how fluoro substituents, similar to those in 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, influence regioselectivity. This research contributes to the understanding of fluoro substituents as directing groups in palladium-catalyzed reactions (Laidaoui, He, Abed, Soulé, & Doucet, 2016).
Safety and Hazards
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine” is considered hazardous. It is a combustible liquid and may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Propiedades
IUPAC Name |
[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDMJAKWZTTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





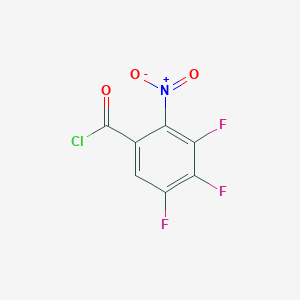
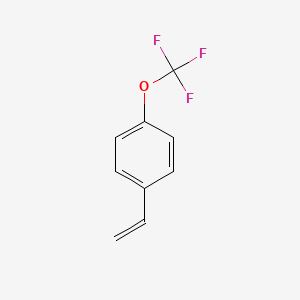
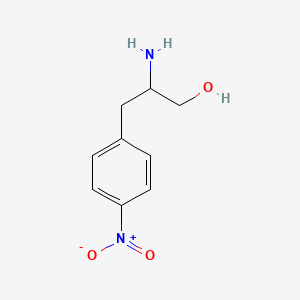
![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)



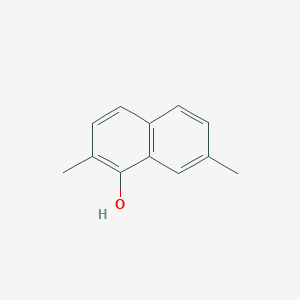
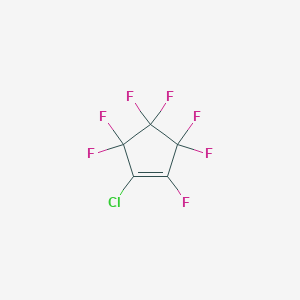
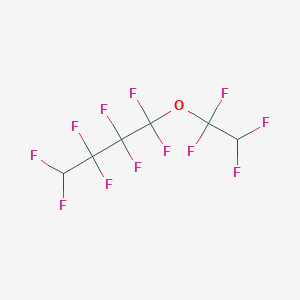
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)
